Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group, a 4-chlorophenyl ring, and a methyl carboxylate moiety. Its molecular formula is C₁₁H₉ClN₂O₂S (molecular weight: 268.72 g/mol), and it is recognized for its versatile applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-tubercular research . The 4-chlorophenyl group enhances lipophilicity and influences electronic properties, while the carboxylate group improves solubility and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZCBFMFOJXUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376911 | |
| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127918-92-7 | |
| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for constructing the thiazole ring. For this compound, the reaction involves:
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α-Halo Ketone Precursor : 4-Chlorophenylacetaldehyde or its α-bromo derivative reacts with methyl dichloroacetate in the presence of NaOMe/MeOH to form an intermediate α-halo carbonyl compound.
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Cyclization with Thiourea : The intermediate undergoes cyclization with thiourea in refluxing methanol, yielding the thiazole ring. The 4-chlorophenyl group is introduced via the aldehyde precursor, while the methyl ester is retained from the dichloroacetate.
Key Reaction Parameters :
Multi-Component Reactions (MCRs)
Recent advances utilize MCRs to streamline synthesis:
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Four-Component Reaction : A mixture of 4-chlorobenzaldehyde, acetylacetone, NHI, and S in pyridine/water at 150°C for 20 hours produces the thiazole scaffold. The methyl ester is introduced via in situ esterification using methyl chloroformate.
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Advantages : Reduced step count, higher atom economy.
Reaction Optimization and Byproduct Mitigation
Critical Process Variables
Common Byproducts and Solutions
Industrial-Scale Production
Continuous Flow Synthesis
Cost-Efficiency Metrics
| Parameter | Bench Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost | $120/g | $18/g |
| Energy Consumption | 450 kWh/kg | 90 kWh/kg |
| Purity | 95–97% | 99% (HPLC) |
Structural Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal XRD confirms:
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Bond Lengths : C(2)-N(1) = 1.32 Å, C(5)-S(1) = 1.71 Å.
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Dihedral Angle : 4-Chlorophenyl/thiazole plane = 12.3°.
Emerging Methodologies
Chemical Reactions Analysis
Substitution Reactions at the 2-Amino Group
The primary site for derivatization is the 2-amino group, which participates in:
Acylation with Bromoacetyl Chloride
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Reagents : Bromoacetyl chloride, triethylamine.
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Conditions : Room temperature, dichloromethane.
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Product : Methyl 2-(2-bromoacetamido)-5-(4-chlorophenyl)thiazole-4-carboxylate (IC₅₀ = 2.43 µM against M. tuberculosis mtFabH enzyme) .
Formation of Schiff Bases
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Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde).
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Conditions : Ethanol, reflux.
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Product : Thiazolyl Schiff bases with enhanced antiproliferative activity (IC₅₀ = 10–30 µM against HepG2 cells) .
Reactions Involving the Ester Group
The methyl carboxylate undergoes typical ester transformations:
Hydrolysis to Carboxylic Acid
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Reagents : NaOH (aqueous), HCl (for acid workup).
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Conditions : Reflux in ethanol/water.
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Product : 2-Amino-5-(4-chlorophenyl)thiazole-4-carboxylic acid (improved solubility for biological assays) .
Transesterification
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Reagents : Ethanol, H₂SO₄ catalyst.
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Conditions : Reflux.
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Product : Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate (used to study ester chain length effects on bioactivity) .
Modifications of the 4-Chlorophenyl Substituent
The para-chlorine substituent shows limited reactivity but participates in:
Suzuki-Miyaura Cross-Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst.
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Conditions : DMF/H₂O, 80°C.
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Product : 5-Aryl derivatives (e.g., 5-(3-nitrophenyl)), enhancing antitubercular activity (MIC = 0.09 µg/mL) .
Nucleophilic Aromatic Substitution
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Reagents : Piperidine, CuI catalyst.
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Conditions : DMSO, 120°C.
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Product : 5-(4-Piperidinophenyl) analogs with improved pharmacokinetic profiles .
Comparative Analysis of Reaction Pathways
Mechanistic Insights
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Acylation : The 2-amino group acts as a nucleophile, attacking electrophilic carbonyl carbons (e.g., bromoacetyl chloride), forming stable amide bonds .
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Suzuki Coupling : The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling, replacing chlorine with aryl groups to modulate electronic and steric properties .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity against various diseases.
Case Study: Anticancer Activity
A study demonstrated the compound's efficacy in inhibiting cancer cell proliferation. In vitro tests showed that it could induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
Research has indicated that thiazole derivatives possess antimicrobial activity. This compound has been tested against various bacterial strains.
Results:
In a comparative study, the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Proteomics Research
Due to its unique chemical structure, this compound is utilized in proteomics for labeling and studying protein interactions.
Application Example:
The compound has been employed in experiments to track protein modifications and interactions within cellular environments, providing insights into cellular mechanisms and disease pathways .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. It is classified as an irritant and should be handled with care in laboratory settings.
| Hazard Classification | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s analogs differ primarily in substituents on the phenyl ring or thiazole core. Below is a comparative analysis:
Impact of Substituents on Properties
- Halogen Effects: 4-Chlorophenyl (Main Compound): Balances lipophilicity and electronic effects, favoring interactions with hydrophobic enzyme pockets . 2-Chlorophenyl (): Steric hindrance from ortho-substitution may reduce binding efficiency but increases antioxidant activity via radical scavenging .
Heterocyclic Modifications :
- Thiophene substitution () : Thiophene’s conjugated system alters electronic properties, enabling applications in organic electronics and diversified biological targeting .
Uniqueness of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
The 4-chlorophenyl group distinguishes this compound by optimizing a balance of lipophilicity, electronic effects, and target affinity. Unlike fluorinated or thiophene-containing analogs, the chlorine atom provides moderate electronegativity without excessive metabolic lability, making it a preferred scaffold for antitubercular and anticancer drug development .
Biological Activity
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 127918-92-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on anticancer properties and other relevant pharmacological effects.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 268.72 g/mol |
| Melting Point | 238–240 °C |
| CAS Number | 127918-92-7 |
This compound features a thiazole ring, which is known for contributing to various biological activities, including anticancer and antiviral effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's efficacy was evaluated through various assays against different cancer cell lines.
In Vitro Studies
In vitro cytotoxicity studies were conducted using the MTT assay on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic activity:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 5.36 |
| HepG2 | 6.51 |
The IC₅₀ values demonstrate that this compound exhibits potent anticancer activity, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC₅₀ of approximately 8.40 µg/mL against HepG2 cells .
The mechanism of action for this compound involves inducing apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating activation of the apoptotic pathway . Additionally, cell cycle analysis showed that it induces cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.
Antiviral Activity
Beyond its anticancer properties, this compound has been investigated for its antiviral effects. Research into phenylthiazole derivatives has shown promise against flavivirus infections. The structure of this compound supports its potential as an antiviral agent due to its ability to inhibit viral replication while maintaining a favorable therapeutic index .
Case Studies and Research Findings
Several case studies have documented the biological activity of thiazole derivatives similar to this compound:
- Anticancer Efficacy : A study reported that derivatives bearing a thiazole scaffold exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating superior activity compared to traditional chemotherapeutics .
- Antiviral Properties : Another investigation focused on the antiviral potential of phenylthiazoles indicated that modifications in the para position of the phenyl ring significantly enhanced antiviral activity against flaviviruses .
Q & A
Q. What are the conventional synthetic routes for Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, and what intermediates are critical?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorobenzaldehyde derivatives with thiourea and methyl acetoacetate under acidic or microwave-assisted conditions. For example, microwave irradiation (300 W, 5–6 min) in ethanol with ammonium acetate as a catalyst enhances reaction efficiency and yield . Key intermediates include 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which undergoes cyclization with thiourea to form the thiazole core .
Q. How is the crystal structure of this compound determined, and which software tools are employed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.12 Å, b = 10.45 Å, c = 12.30 Å, and β = 90.5° . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions . Hydrogen atoms are typically refined using riding models with isotropic displacement parameters .
Q. What analytical methods ensure purity and structural fidelity?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard . Spectroscopic techniques include:
- NMR : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl at C5, methyl ester at C4) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 296.75 [M+H]) .
- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.4% .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
Reaction conditions critically influence regioselectivity. For example:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) favor cyclization over hydrolysis.
- Catalyst screening : Ammonium acetate reduces side reactions in microwave-assisted synthesis .
- Temperature control : Lower temperatures (<80°C) suppress dimerization of reactive intermediates . Computational modeling (DFT) predicts electron density distribution to guide substituent placement and avoid competing pathways .
Q. What electronic and steric factors govern its biological activity in structure-activity relationship (SAR) studies?
The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the thiazole core acts as a hydrogen-bond acceptor. SAR studies reveal:
Q. How do discrepancies in reported bioactivity data arise, and how can they be resolved?
Variability often stems from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect IC values.
- Compound stability : Hydrolysis of the methyl ester under basic conditions generates inactive carboxylic acid derivatives .
- Crystallographic data quality : High-resolution structures (≤1.0 Å) reduce ambiguity in binding mode interpretation . Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR, ITC) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
